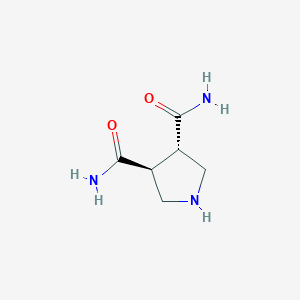

(3S,4S)-pyrrolidine-3,4-dicarboxamide

描述

(3S,4S)-Pyrrolidine-3,4-dicarboxamide is a chiral pyrrolidine derivative characterized by two carboxamide groups at the 3S and 4S positions. This scaffold serves as a versatile β-turn mimetic in peptidomimetic libraries, enabling the targeting of protein–protein and peptide–protein interactions (PPIs). Its rigid, trans-configured pyrrolidine core projects substituents in a spatially defined manner, mimicking the geometry of natural β-turn motifs . Key applications include opioid receptor modulation (notably κ-opioid receptor [KOR] selectivity) and Toll-like receptor (TLR) agonism, as exemplified by diprovocims .

属性

IUPAC Name |

(3S,4S)-pyrrolidine-3,4-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-5(10)3-1-9-2-4(3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHBWXUFYYBHME-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-pyrrolidine-3,4-dicarboxamide can be achieved through several synthetic routes. One common method involves the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. For instance, the compound can be synthesized via the organocatalytic addition reactions of dithiomalonates to nitrostyrenes under “on water” conditions . This method ensures high enantioselectivity and yields the desired (3S,4S) configuration.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using robust and scalable catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

(3S,4S)-pyrrolidine-3,4-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxamide groups to amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

科学研究应用

(3S,4S)-pyrrolidine-3,4-dicarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of (3S,4S)-pyrrolidine-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Analogues

Structural Variations and Stereochemical Impact

The activity of pyrrolidine derivatives is highly dependent on stereochemistry and substituent placement. Below is a comparative analysis of key analogues:

Key Observations:

- Stereochemistry : The (3S,4S) configuration in dicarboxamide derivatives is critical for high-affinity KOR binding and TLR agonism. Enantiomeric or diastereomeric forms (e.g., 3R,4S) exhibit divergent biological profiles, such as enzyme inhibition rather than receptor modulation .

- Substituent Effects :

This compound:

- Library Synthesis: A 20 × 20 × 20 combinatorial library (4,200 compounds) was generated via sequential amide coupling of natural/unnatural amino acid side chains. Glycine, proline, and cysteine were omitted to prioritize stability and recognition .

- Key Steps : Acid/base liquid-liquid extraction for purification; racemic products resolved via chiral chromatography .

Analogues:

常见问题

Q. What are the critical parameters for optimizing the synthesis of (3S,4S)-pyrrolidine-3,4-dicarboxamide?

The synthesis requires precise control of reaction conditions to achieve high yield and stereochemical purity. Key parameters include:

- Temperature : Maintaining low temperatures (e.g., 23°C) during coupling reactions to minimize side reactions .

- Solvent choice : Polar aprotic solvents like DMF or dichloromethane enhance reactivity in carboxamide bond formation .

- Catalysts/Reagents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) for efficient amide coupling .

- Protection/deprotection : Boc (tert-butoxycarbonyl) groups are often used to protect amines, with subsequent cleavage under acidic conditions .

Analytical validation via NMR and mass spectrometry is essential to confirm structure and purity .

Q. How can researchers validate the stereochemical purity of this compound derivatives?

Methodological approaches include:

- Chiral HPLC : To separate enantiomers and quantify stereoisomeric excess .

- X-ray crystallography : For definitive confirmation of absolute configuration, especially in enantiopure derivatives .

- Optical rotation measurements : Correlate observed values with literature data for known stereoisomers .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

The (S,S) configuration is critical for potency in biological systems. For example:

- In TLR1/2 agonist studies, the (S,S)-enantiomer exhibited 3-fold higher activity (EC₅₀ = 50 nM) compared to the racemate, while the (R,R)-enantiomer was inactive (>5 μM EC₅₀) .

- The meso isomer (containing both S,S and R,R configurations) retained partial activity (EC₅₀ = 70 nM), suggesting that spatial arrangement of carboxamide groups modulates target binding .

Experimental design tip : Synthesize enantiomers independently using chiral starting materials (e.g., enantiopure N-Boc-pyrrolidine-3,4-dicarboxylic acid) and compare activity in cellular assays .

Q. What strategies can resolve contradictions in activity data between enantiomers and racemic mixtures?

- Dose-response profiling : Perform full EC₅₀/IC₅₀ curves to rule out concentration-dependent effects .

- Target engagement assays : Use techniques like surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to measure binding affinities directly, independent of cellular context .

- Molecular dynamics simulations : Model ligand-receptor interactions to identify steric clashes or favorable contacts specific to the (S,S) configuration .

Q. How can derivatives of this compound be rationally designed to enhance enzyme inhibition?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-fluorophenethylamide position to improve hydrogen bonding with enzyme active sites .

- Linker optimization : Replace benzene-1,4-dicarboxylic acid with flexible aliphatic linkers to probe allosteric binding pockets .

- Prodrug approaches : Mask carboxamide groups with labile esters to improve bioavailability .

Q. What methodologies are recommended for analyzing racemic mixtures of pyrrolidine-3,4-dicarboxamides?

- Chiral resolution : Use preparative HPLC with cellulose-based columns to isolate enantiomers .

- Kinetic resolution : Enzymatic catalysts (e.g., lipases) can selectively hydrolyze one enantiomer from a racemic ester precursor .

- Circular dichroism (CD) : Monitor changes in CD spectra during synthesis to track enantiomeric excess .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported biological activities across studies?

- Cross-validate assays : Replicate experiments in multiple cell lines (e.g., human THP-1 vs. mouse macrophages) to rule out species-specific responses .

- Control for impurities : Trace solvents (e.g., DMF) or residual catalysts (e.g., EDCI) may artifactually modulate activity; use LC-MS to confirm compound purity .

- Meta-analysis : Compare structural data (e.g., crystallographic PDB entries) to ensure consistent ligand conformations are being tested .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。